![molecular formula C16H31N3O B14781271 2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B14781271.png)
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethylamino group, and a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Cyclopropylamine: Cyclopropylamine is synthesized through the reaction of cyclopropyl bromide with ammonia.
Formation of Dimethylamino Cyclohexylamine: This intermediate is prepared by reacting cyclohexanone with dimethylamine in the presence of a reducing agent.
Coupling Reaction: The final step involves coupling the cyclopropylamine and dimethylamino cyclohexylamine intermediates with 3-methylbutanoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Aplicaciones Científicas De Investigación
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide
- 2-amino-N-(4-dimethylamino-cyclohexyl)-acetamide
Uniqueness
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide is unique due to its specific structural features, such as the presence of a cyclopropyl group and a dimethylamino group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H31N3O |
|---|---|
Peso molecular |
281.44 g/mol |
Nombre IUPAC |
2-amino-N-cyclopropyl-N-[4-(dimethylamino)cyclohexyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H31N3O/c1-11(2)15(17)16(20)19(14-9-10-14)13-7-5-12(6-8-13)18(3)4/h11-15H,5-10,17H2,1-4H3 |
Clave InChI |
YVXAUXLXZNYEJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N(C1CCC(CC1)N(C)C)C2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B14781188.png)
![3-[2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14781194.png)
![(7-heptadecan-9-yl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B14781201.png)
![Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B14781205.png)

![trimethyl-(13-oxo-16-trimethylsilyl-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-10-yl)silane](/img/structure/B14781213.png)
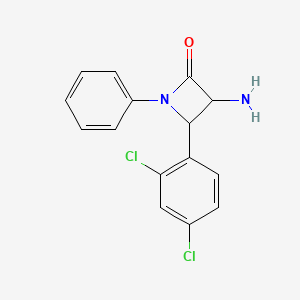
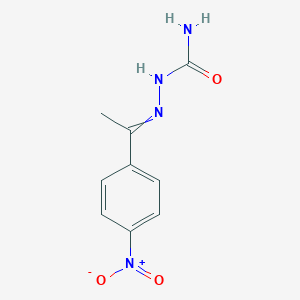
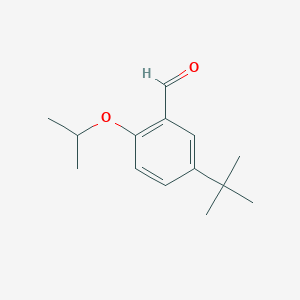
![(10R,13R)-7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14781231.png)
![2-((1-Hydroxy-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)naphthalen-2-yl)thio)acetic acid](/img/structure/B14781241.png)
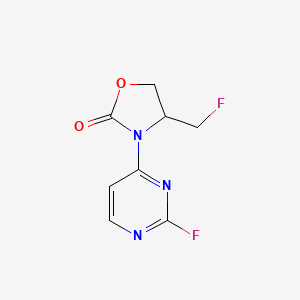
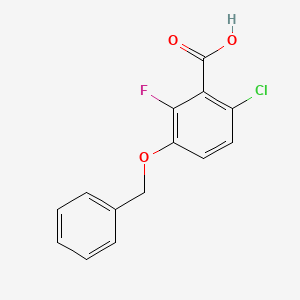
![Methyl 1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B14781265.png)
